molecular formula C20H18BrNO2 B12055181 2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate

2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate

Cat. No.: B12055181
M. Wt: 384.3 g/mol
InChI Key: WVZKDZSRSVCKQT-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves the reaction of 6-bromo-2-phenylquinoline-4-carboxylic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent. The bromine atom in the compound enhances its ability to form strong interactions with biological targets, increasing its efficacy .

Comparison with Similar Compounds

  • 6-bromo-2-phenylquinoline-4-carboxylic acid
  • 6-bromo-N-(2-methylpropyl)-2-phenylquinoline-4-carboxamide
  • 6-bromo-2-(4-methylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide

Comparison: Compared to its similar compounds, 2-Methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate is unique due to the presence of the 2-methylpropyl ester group. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and increasing its bioavailability. Additionally, the ester group can be hydrolyzed under physiological conditions, releasing the active quinoline derivative at the target site .

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

2-methylpropyl 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C20H18BrNO2/c1-13(2)12-24-20(23)17-11-19(14-6-4-3-5-7-14)22-18-9-8-15(21)10-16(17)18/h3-11,13H,12H2,1-2H3

InChI Key

WVZKDZSRSVCKQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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